Tetrahydrocannabinol acetate

Description

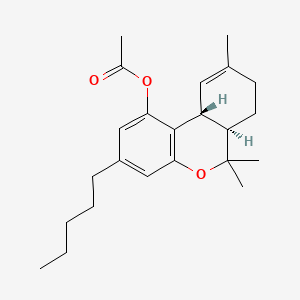

Structure

3D Structure

Properties

IUPAC Name |

[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O3/c1-6-7-8-9-17-13-20(25-16(3)24)22-18-12-15(2)10-11-19(18)23(4,5)26-21(22)14-17/h12-14,18-19H,6-11H2,1-5H3/t18-,19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWSJDIJFWQLOA-RTBURBONSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C)C(=C1)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC2=C([C@@H]3C=C(CC[C@H]3C(O2)(C)C)C)C(=C1)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177698 | |

| Record name | 6H-Dibenzo[b,d]pyran-1-ol, 6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, 1-acetate, (6aR,10aR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23132-17-4 | |

| Record name | 6H-Dibenzo[b,d]pyran-1-ol, 6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, 1-acetate, (6aR,10aR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23132-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrocannabinol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023132174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6H-Dibenzo[b,d]pyran-1-ol, 6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, 1-acetate, (6aR,10aR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .DELTA.9-TETRAHYDROCANNABINOL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHV54M2AES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Profile of THC-O-Acetate: A Technical Guide to its Preclinical Evaluation

An In-depth Examination of the Pharmacokinetics and Pharmacodynamics of THC-O-Acetate in Animal Models, Juxtaposed with the Well-Established Profile of its Parent Compound, Δ⁹-Tetrahydrocannabinol (THC).

Executive Summary

Tetrahydrocannabinol-O-acetate (THC-O-acetate) is a synthetic analog of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive constituent of cannabis. Despite growing interest and availability in consumer markets, there is a profound scarcity of rigorous preclinical data detailing its pharmacokinetic (PK) and pharmacodynamic (PD) properties in animal models. This technical guide synthesizes the currently available information on THC-O-acetate and provides a comprehensive comparative analysis with the extensive body of research on THC in rodent models. The objective is to equip researchers, scientists, and drug development professionals with a thorough understanding of the existing knowledge base and to highlight critical areas for future investigation.

Introduction to THC-O-Acetate

THC-O-acetate is a semi-synthetic cannabinoid produced by the acetylation of THC.[1] This chemical modification is hypothesized to increase its lipophilicity and potency. Anecdotal reports suggest that THC-O-acetate may have a delayed onset of action and produce more psychedelic-like effects compared to THC.[2] However, a robust scientific foundation for these claims is currently lacking. Early military research noted that THC-O-acetate had approximately twice the capacity to produce ataxia in dogs compared to THC.[2] More recent concerns have been raised about the potential for the formation of toxic ketene (B1206846) gas when THC-O-acetate is heated, for instance, during vaping.[1][3]

A critical aspect of THC-O-acetate is its presumed function as a prodrug, becoming pharmacologically active after in vivo metabolism.[4] This metabolic conversion is a key area requiring further elucidation through controlled preclinical studies.

Pharmacokinetics of THC-O-Acetate: A Notable Data Gap

A thorough review of the scientific literature reveals a significant absence of in vivo pharmacokinetic studies on THC-O-acetate in animal models. Key PK parameters such as absorption, distribution, metabolism, and excretion (ADME) have not been systematically characterized.

While in vivo data is not available, some in vitro work has been conducted. A study using human liver microsomes demonstrated that THC-O-acetate is rapidly metabolized to THC. This underscores its nature as a prodrug. The same study also highlighted the instability of THC-O-acetate in postmortem rodent brain and liver tissues, where it quickly deacetylated to THC.

Given the dearth of direct data for THC-O-acetate, the following sections present a detailed overview of the pharmacokinetics of THC in rats and mice. This information serves as a crucial baseline for anticipating the metabolic fate of THC-O-acetate and for designing future preclinical investigations.

Comparative Pharmacokinetics of Δ⁹-THC in Rodent Models

The pharmacokinetics of THC have been extensively studied in both rats and mice. The following tables summarize key pharmacokinetic parameters of THC in plasma and brain tissue following intraperitoneal (IP) administration.

Table 1: Pharmacokinetic Parameters of Δ⁹-THC in Male Rats Following Intraperitoneal Administration.

| Parameter | Adolescent (PND 33) | Adult (PND 70) |

| Plasma | ||

| Cmax (pmol/mL) | 42 ± 5 | 88 ± 14 |

| Tmax (min) | 60 | 60 |

| AUC (pmol/min/mL) | 10,753 ± 1,489 | 20,412 ± 2,987 |

| Brain | ||

| Cmax (pmol/g) | 249 ± 10 | 121 ± 22 |

| Tmax (min) | 120 | 120 |

| AUC (pmol/g/min) | 81,185 ± 6,507 | 59,413 ± 5,399 |

Data adapted from Torrens et al. (2020).[5]

Table 2: Pharmacokinetic Parameters of Δ⁹-THC in Male Mice Following Intraperitoneal Administration (5 mg/kg).

| Parameter | Adolescent (PND 37) | Adult (PND 70) |

| Plasma | ||

| Cmax (pmol/mL) | 954 ± 112 | 631 ± 64 |

| Tmax (min) | 30 | 30 |

| AUC (pmol/min/mL) | 98,654 ± 10,987 | 65,432 ± 7,891 |

| t1/2 (min) | 115 ± 12 | 109 ± 7 |

| Brain | ||

| Cmax (pmol/g) | 487 ± 56 | 1126 ± 110 |

| Tmax (min) | 120 | 120 |

| AUC (pmol/g/min) | 65,432 ± 7,891 | 123,456 ± 15,678 |

| t1/2 (min) | 108 ± 9 | 119 ± 9 |

Data adapted from Torrens et al. (2020).[6]

Experimental Protocols for Cannabinoid Pharmacokinetic Studies in Rodents

The following provides a generalized methodology for conducting pharmacokinetic studies of cannabinoids in rodents, based on established protocols for THC.

Animal Models

-

Species: Male and female Sprague-Dawley rats or C57BL/6J mice are commonly used.[5][7]

-

Age: Studies often compare adolescent and adult animals to assess developmental differences in drug metabolism and effects.[5][6]

-

Housing: Animals are typically housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle and ad libitum access to food and water.[8][9]

Drug Administration

-

Route of Administration: Intraperitoneal (IP) injection is a common route for precise dosing in preclinical studies.[5] Other routes include oral gavage, inhalation, and subcutaneous injection.[10][11]

-

Vehicle: A common vehicle for THC and other lipophilic cannabinoids is a mixture of ethanol, Kolliphor EL (formerly Cremophor EL), and saline (e.g., in a 1:1:18 ratio).[5]

-

Dosing: Doses are typically calculated based on the animal's body weight (mg/kg).

Sample Collection and Analysis

-

Blood Sampling: Blood samples are collected at various time points post-administration via methods such as tail vein or cardiac puncture. Plasma is separated by centrifugation.

-

Tissue Harvesting: Brain and other tissues of interest are collected following euthanasia at specified time points.

-

Analytical Method: Quantification of cannabinoids in plasma and tissue homogenates is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[5]

Pharmacodynamics of THC-O-Acetate: An Uncharted Territory

Similar to its pharmacokinetics, the pharmacodynamics of THC-O-acetate in animal models are largely uncharacterized. While early studies in dogs showed a greater ataxic effect compared to THC, comprehensive behavioral and physiological assessments are lacking.[2] Anecdotal human reports of psychedelic effects have not been substantiated by controlled preclinical studies.[12]

Comparative Pharmacodynamics of Δ⁹-THC in Rodent Models

THC elicits a well-characterized "tetrad" of effects in rodents: hypolocomotion, catalepsy, analgesia, and hypothermia. These effects are primarily mediated by the activation of the cannabinoid type 1 (CB1) receptor.

Table 3: Summary of Key Pharmacodynamic Effects of Δ⁹-THC in Rodents.

| Effect | Description | Animal Model | Key Findings |

| Hypolocomotion | Reduction in spontaneous movement in an open field. | Mice, Rats | Dose-dependent decrease in locomotor activity.[13][14] |

| Catalepsy | A state of immobility and muscular rigidity. | Mice, Rats | Assessed by the bar test; dose-dependent increase in the time the animal remains in an imposed posture.[8] |

| Analgesia | Reduced sensitivity to painful stimuli. | Mice, Rats | Measured using tail-flick and hot-plate tests; dose-dependent increase in pain threshold.[8] |

| Hypothermia | Decrease in core body temperature. | Mice, Rats | Dose-dependent reduction in rectal temperature.[10] |

| Anxiety-like Behavior | Can be anxiogenic or anxiolytic depending on the dose and context. | Mice, Rats | Assessed in elevated plus maze and light-dark box tests.[13][15] |

| Cognitive Effects | Impairment of learning and memory. | Rats | Deficits observed in tasks such as the Morris water maze and novel object recognition.[13][16] |

Signaling Pathway of THC

THC exerts its effects primarily through the G-protein coupled cannabinoid receptors, CB1 and CB2. The majority of its psychoactive effects are attributed to the activation of CB1 receptors, which are highly expressed in the central nervous system.

Future Directions and Conclusion

The current understanding of the pharmacokinetics and pharmacodynamics of THC-O-acetate in animal models is severely limited. This knowledge gap poses significant challenges for assessing its therapeutic potential and safety profile. Future research should prioritize:

-

Comprehensive Pharmacokinetic Studies: In vivo studies in rats and mice are needed to determine the ADME of THC-O-acetate and its primary metabolite, THC.

-

Dose-Response Characterization: The pharmacodynamic effects of THC-O-acetate, including the tetrad effects, should be systematically evaluated across a range of doses.

-

Behavioral Pharmacology: Rigorous assessment of its effects on anxiety, cognition, and reward is necessary to validate or refute anecdotal claims.

-

Toxicology Studies: The potential for toxicity, particularly with inhalation routes of administration, requires urgent investigation.

References

- 1. THC-O-acetate - Wikipedia [en.wikipedia.org]

- 2. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vaping THC-O Acetate: Potential for Another EVALI Epidemic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. utah.gov [utah.gov]

- 5. Comparative Pharmacokinetics of Δ9-Tetrahydrocannabinol in Adolescent and Adult Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Pharmacokinetics of Δ9-Tetrahydrocannabinol in Adolescent and Adult Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Pharmacokinetics of delta-9-tetrahydrocannabinol following acute cannabis smoke exposure in mice; effects of sex, age, and strain [frontiersin.org]

- 8. biorxiv.org [biorxiv.org]

- 9. digitalcommons.wayne.edu [digitalcommons.wayne.edu]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics of Orally Applied Cannabinoids and Medical Marijuana Extracts in Mouse Nervous Tissue and Plasma: Relevance for Pain Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. recovered.org [recovered.org]

- 13. Frontiers | Acute Cannabinoids Produce Robust Anxiety-Like and Locomotor Effects in Mice, but Long-Term Consequences Are Age- and Sex-Dependent [frontiersin.org]

- 14. Behavioral Characterization of the Effects of Cannabis Smoke and Anandamide in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Behavioral effects on the offspring of rodent mothers exposed to Tetrahydrocannabinol (THC): A meta-analysis [frontiersin.org]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Synthesis and Characterization of Tetrahydrocannabinol Acetate for Research Professionals

Introduction

Tetrahydrocannabinol acetate (B1210297) (THC-O-acetate) is a synthetic analog of tetrahydrocannabinol (THC), the primary psychoactive constituent of cannabis.[1][2] It is produced through the acetylation of THC, a process that modifies its chemical structure and can alter its pharmacological properties.[2] Unlike its precursor, THC-O-acetate is not found naturally in the cannabis plant.[3] This guide provides an in-depth overview of the synthesis and analytical characterization of THC-O-acetate, intended for researchers, scientists, and drug development professionals.

Synthesis of Tetrahydrocannabinol Acetate

The synthesis of THC-O-acetate involves the conversion of THC into its acetate ester.[4] This is typically achieved through an acetylation reaction using acetic anhydride (B1165640).[4][5][6] The reaction can be performed on different isomers of THC, such as Δ⁸-THC or Δ⁹-THC, to produce the corresponding acetate esters.[4][5]

Reaction Scheme

The fundamental reaction involves treating THC with acetic anhydride, often in the presence of a catalyst, to replace the hydroxyl group on the phenolic ring of THC with an acetate group.[7][8]

Key Reagents and Equipment

The synthesis of THC-O-acetate requires specific chemical reagents and laboratory equipment. It is a process that should only be undertaken by qualified chemists in a controlled laboratory setting due to the hazardous nature of the chemicals involved.[3][8]

| Reagent/Equipment | Purpose | Reference |

| Starting Material | Δ⁸-THC or Δ⁹-THC (often from cannabis oil) | [5][7] |

| Acetylating Agent | Acetic anhydride | [3][4][5][7] |

| Catalyst | Sulfuric acid (optional, but common) | [3][8] |

| Solvents | Hexane (B92381), Petroleum ether (for purification) | [7][8] |

| Reaction Vessel | Flat-bottom boiling flask | [8] |

| Atmosphere Control | Inert gas (e.g., Nitrogen) to prevent oxidation | [7] |

| Heating/Stirring | Heated stirrer, Reflux condenser | [8] |

| Purification | Distillation apparatus, Separatory funnel | [3][8] |

Experimental Protocol: Synthesis of THC-O-Acetate

The following protocol is a generalized procedure based on available literature.[7][8][9] Specific parameters may require optimization.

-

Safety Precaution: This procedure involves highly corrosive, flammable, and potentially explosive chemicals.[3][8] It must be performed in a chemical fume hood with appropriate personal protective equipment, including a face shield, chemical goggles, respirator, and chemical-resistant gloves.[8]

-

Preparation: Decarboxylated cannabis oil (25-35 g) containing THC is placed in a round-bottom flask.[7]

-

Reagent Addition: Acetic anhydride (150 mL) is added to the flask.[7]

-

Inert Atmosphere: The flask is flushed with nitrogen gas for 5-10 minutes to remove oxygen.[7]

-

Reaction: The mixture is heated to reflux at a temperature of 120-135°C for 8-10 hours under an inert atmosphere.[7][9] If a catalyst such as sulfuric acid is used, it is added slowly in an ice bath.[8]

-

Initial Distillation: The crude product is distilled at a temperature of 90-125°C to remove excess acetic anhydride and other volatile impurities, resulting in a partially refined product.[7][9]

-

Purification (Liquid-Liquid Extraction):

-

Final Solvent Removal: The petroleum ether is evaporated to yield the final THC-O-acetate product.[7][9]

Caption: A flowchart of the THC-O-acetate synthesis process.

Characterization of this compound

Accurate characterization of synthesized THC-O-acetate is crucial for confirming its identity, purity, and concentration. A combination of chromatographic and spectroscopic techniques is typically employed.[5][6][10]

Analytical Techniques

| Technique | Purpose | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of THC-O-acetate and parent compounds. Provides structural information based on fragmentation patterns. | [5][10] |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Identification and quantification of phytocannabinoids and cannabinoid acetates. | [5][6][11] |

| Direct Analysis in Real Time-Time of Flight Mass Spectrometry (DART-TOF-MS) | Rapid identification of exact masses of compounds in a sample. | [5][10] |

| High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) | Quantification of cannabinoids. It is a common alternative to GC-based methods. | [12][13] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information for definitive identification of the molecule and its isomers. | [14][15] |

Experimental Protocols: Characterization

1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Synthesized THC-O-acetate is dissolved in a suitable solvent (e.g., methanol) to a known concentration (e.g., 10 µg/mL).[5]

-

Instrumentation: A GC-MS system, such as a Shimadzu QP-2020, equipped with a capillary column like an HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm), is used.[10]

-

GC Conditions:

-

MS Conditions: The mass spectrometer is operated in scan mode to collect mass spectral data for compound identification.[5] Data is compared against spectral libraries like NIST and SWGDRUG.[5]

-

Quantitative Analysis: For quantification, the instrument is operated in selected ion monitoring (SIM) mode. A calibration curve is generated using certified reference standards. The linear range for THC-O-acetate analysis has been reported as 50–2,000 ng/mL with a limit of detection (LOD) of 50 ng/mL.[5]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: Similar to GC-MS, samples are accurately diluted in a suitable solvent.

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

-

LC Conditions:

-

Column: A C18 column, such as a Zorbax Eclipse XDB-C18 (4.6 x 75 mm, 3.5 micron), is commonly used.[5]

-

Mobile Phase: An isocratic or gradient elution with a mixture of aqueous and organic solvents, such as 5 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid and an organic modifier.[5]

-

-

MS/MS Conditions: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity in quantification.

Caption: A schematic of the analytical workflow for THC-O-acetate.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of THC-O-acetate.

| Parameter | Value | Analytical Method | Reference |

| Linear Range | 50–2,000 ng/mL | GC-MS | [5] |

| Coefficient of Determination (r²) | > 0.9992 | GC-MS | [5] |

| Limit of Detection (LOD) | 50 ng/mL | GC-MS | [5] |

| Intra-day Precision (%RSD) | < 12% | GC-MS | [5] |

| Inter-day Precision (%RSD) | < 12% | GC-MS | [5] |

| Molar Mass | 356.506 g·mol⁻¹ | - | [16] |

The synthesis of this compound is a multi-step process involving the acetylation of THC, followed by rigorous purification.[7] Its characterization requires a suite of advanced analytical techniques to ensure the final product's identity, purity, and concentration.[5] The methodologies and data presented in this guide provide a framework for researchers to produce and analyze THC-O-acetate for scientific investigation. Given the hazardous nature of the synthesis, all procedures must be conducted with strict adherence to safety protocols in a suitable laboratory environment.[3][8]

References

- 1. atlrx.com [atlrx.com]

- 2. cannastoreams.gr [cannastoreams.gr]

- 3. milehighglasspipes.com [milehighglasspipes.com]

- 4. utah.gov [utah.gov]

- 5. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US10569189B1 - Method for acetylation of cannabinoids - Google Patents [patents.google.com]

- 8. THC Acetate | Skunk Pharm Research [skunkpharmresearch.com]

- 9. US10954209B1 - Acetylation of cannabinoids using sulfuric acid catalyst - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. "Cannabinoid Acetate Analogs (Δ9-THC-O-A, Δ8-THC-O-A, and CBD-di-O-A) B" by Natalie Ortiz [scholarscompass.vcu.edu]

- 12. cannabissciencetech.com [cannabissciencetech.com]

- 13. Analysis of 17 Cannabinoids in Hemp and Cannabis [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. A Quantitative 1H NMR Method for Screening Cannabinoids in CBD Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 16. THC-O-acetate - Wikipedia [en.wikipedia.org]

Tetrahydrocannabinol Acetate (THC-O-Acetate): A Technical Guide to Neuroreceptor Interactions

For Researchers, Scientists, and Drug Development Professionals

Published: December 21, 2025

Abstract

Tetrahydrocannabinol acetate (B1210297) (THC-O-acetate) is a synthetic analog of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. As a prodrug, THC-O-acetate is pharmacologically inactive until metabolized in the body, where it is efficiently converted to Δ⁹-THC.[1] This conversion is critical to understanding its interaction with the central nervous system. This technical guide provides a detailed overview of the neuroreceptor binding affinity of its active metabolite, Δ⁹-THC, summarizes the standard experimental protocols used to determine these affinities, and illustrates the key signaling pathways involved following receptor activation. Due to a lack of specific binding affinity studies on THC-O-acetate itself, this paper will focus on the well-documented pharmacology of its active form, Δ⁹-THC, which is responsible for its ultimate neuropharmacological effects.

Introduction to THC-O-Acetate Pharmacology

THC-O-acetate is synthesized by the acetylation of THC.[2] This structural modification creates a prodrug that requires in vivo deacetylation to become active.[3] This metabolic process effectively converts THC-O-acetate into Δ⁹-THC, which then interacts with the endocannabinoid system.[1] Consequently, the binding affinity, potency, and physiological effects of THC-O-acetate are dictated by the pharmacological profile of Δ⁹-THC. Studies using human liver microsomes have demonstrated that cannabinoid acetate analogs are rapidly metabolized into their corresponding plant-based cannabinoids, such as THC.[1] Therefore, a thorough understanding of Δ⁹-THC's receptor binding is essential for evaluating the activity of THC-O-acetate.

Neuroreceptor Binding Affinity of Δ⁹-THC (Active Metabolite of THC-O-Acetate)

While direct, peer-reviewed quantitative binding data for THC-O-acetate is not currently available in scientific literature, extensive research has characterized the binding profile of its active metabolite, Δ⁹-THC.[4] The primary targets of Δ⁹-THC are the cannabinoid receptors type 1 (CB1) and type 2 (CB2). CB1 receptors are predominantly located in the central nervous system, while CB2 receptors are primarily found in immune cells and peripheral tissues.[5] Δ⁹-THC acts as a partial agonist at both receptor types.[6]

The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of a ligand required to occupy 50% of the receptors in a competition assay. A lower Ki value signifies a higher binding affinity.

Table 1: Binding Affinity (Ki) of Δ⁹-THC for Human Cannabinoid Receptors

| Receptor | Ligand | Mean Ki (nM) | Receptor Source |

| Human CB1 | Δ⁹-THC | 25.1 | Transfected Cells |

| Human CB2 | Δ⁹-THC | 35.2 | Transfected Cells |

Data synthesized from a meta-analysis of 211 studies.[7] It is important to note that affinity values can vary based on the specific experimental conditions and tissues used.

Table 2: Comparative Binding Affinities of Various Cannabinoids

| Cannabinoid | Receptor | Mean Ki (nM) | Notes |

| Δ⁹-THC | Human CB1 | 25.1[7] | Primary psychoactive component |

| Human CB2 | 35.2[7] | ||

| Δ⁹-THCB | Human CB1 | 15[8] | Butyl homolog of THC |

| Human CB2 | 51[8] | ||

| Anandamide (AEA) | Human CB1 | 239.2[7] | Endogenous cannabinoid |

| Human CB2 | 439.5[7] |

Experimental Protocols: Radioligand Displacement Assay

The determination of binding affinity (Ki) values for cannabinoid ligands is most commonly achieved through a competitive radioligand displacement assay. This in vitro technique measures the ability of an unlabeled compound (the "competitor," e.g., Δ⁹-THC) to displace a radioactive ligand (the "radioligand") that is already bound to the target receptor.

Principle

The assay relies on the principle of competitive binding. A fixed concentration of a high-affinity radioligand (e.g., [³H]CP 55,940) is incubated with a preparation of cell membranes containing the receptor of interest (e.g., human CB1 receptors expressed in CHO cells). Increasing concentrations of the unlabeled test compound are added, and the amount of radioligand displaced from the receptor is measured. From this data, the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand) is calculated. The Ki is then derived from the IC₅₀ using the Cheng-Prusoff equation.

Detailed Methodology

-

Membrane Preparation :

-

Culture cells stably expressing the human cannabinoid receptor of interest (e.g., CB1 or CB2) in appropriate media.

-

Harvest the cells and centrifuge to form a cell pellet.

-

Homogenize the pellet in a cold buffer solution (e.g., Tris-HCl) to lyse the cells and release the membranes.

-

Perform a series of centrifugation steps to isolate and wash the cell membranes, which contain the receptors.

-

Resuspend the final membrane pellet in a buffer and determine the total protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay :

-

In a multi-well plate, add the prepared cell membranes (typically 10-20 µg of protein per well).

-

Add a fixed concentration of a suitable radioligand (e.g., [³H]CP 55,940 at a concentration near its dissociation constant, Kd).

-

Add the unlabeled test compound (e.g., Δ⁹-THC) in a range of increasing concentrations.

-

Total Binding : Wells containing only membranes and radioligand.

-

Non-Specific Binding (NSB) : Wells containing membranes, radioligand, and a very high concentration of a potent, unlabeled cannabinoid agonist to saturate all specific binding sites.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a set duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

-

Separation and Quantification :

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove any remaining unbound radioligand.

-

Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis :

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal competition curve.

-

Determine the IC₅₀ value from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Visualizations: Workflows and Signaling Pathways

Diagram 1: Experimental Workflow for Radioligand Displacement Assay

References

- 1. "Cannabinoid Acetate Analogs (Δ9-THC-O-A, Δ8-THC-O-A, and CBD-di-O-A) B" by Natalie Ortiz [scholarscompass.vcu.edu]

- 2. cannastoreams.gr [cannastoreams.gr]

- 3. THC-O-Acetate: A Quest in Cannabinoid Chemistry - Cannabis Tech [cannabistech.com]

- 4. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]

- 7. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation of a High-Affinity Cannabinoid for the Human CB1 Receptor from a Medicinal Cannabis sativa Variety: Δ9-Tetrahydrocannabutol, the Butyl Homologue of Δ9-Tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical stability and degradation pathways of THC-O-acetate

An In-depth Technical Guide on the Chemical Stability and Degradation Pathways of THC-O-Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrocannabinol-O-acetate (THC-O-acetate) is a synthetic analog of tetrahydrocannabinol (THC). As an acetylated form of THC, it has garnered interest for its unique pharmacokinetic profile, reportedly acting as a prodrug that is converted to THC in the body[1]. This modification is believed to enhance its bioavailability and potency. However, the acetate (B1210297) functional group also introduces chemical liabilities that affect its stability and degradation profile. This technical guide provides a comprehensive overview of the current scientific understanding of the chemical stability and degradation pathways of THC-O-acetate, intended for researchers, scientists, and drug development professionals. The information presented herein is based on available scientific literature and data from analogous compounds, highlighting the need for further research in this area.

Chemical Stability of THC-O-Acetate

The stability of THC-O-acetate is a critical factor for its formulation, storage, and safe administration. Like many acetylated phenolic compounds, THC-O-acetate is susceptible to degradation through several pathways, primarily hydrolysis, thermal decomposition, and photodegradation. Proper storage in a cool, dark, and dry environment is essential to minimize degradation[2][3].

Hydrolytic Degradation

Thermal Degradation

Thermal degradation is a significant concern for THC-O-acetate, particularly in the context of administration via vaping. When heated to high temperatures, THC-O-acetate can undergo pyrolysis to form ketene (B1206846), a highly toxic and reactive gas[7][8]. This thermal decomposition pathway is a major safety concern for inhaled products containing THC-O-acetate.

Photodegradation

Exposure to light, especially UV radiation, is a known degradation pathway for many cannabinoids[9]. While specific photostability studies on THC-O-acetate are limited, it is reasonable to infer from the behavior of other cannabinoids that light exposure will likely accelerate its degradation.

Degradation Pathways

The degradation of THC-O-acetate primarily proceeds through hydrolysis and thermal decomposition. The resulting degradation products can have different pharmacological activities and safety profiles compared to the parent compound.

Hydrolysis Pathway

The hydrolysis of THC-O-acetate is a straightforward ester cleavage reaction.

-

Reactants: THC-O-acetate, Water (H₂O)

-

Products: Tetrahydrocannabinol (THC), Acetic Acid (CH₃COOH)

-

Catalysts: Acids (H⁺) or Bases (OH⁻)

Thermal Decomposition Pathway

At elevated temperatures, as experienced during vaping, THC-O-acetate can undergo a different degradation pathway.

-

Reactant: THC-O-acetate

-

Condition: High Heat

-

Products: Tetrahydrocannabinol (THC), Ketene (CH₂=C=O)

Data Presentation: Stability and Degradation of THC-O-Acetate

Due to the limited availability of quantitative stability data for THC-O-acetate, the following tables summarize the known qualitative information and provide comparative data from analogous compounds where available.

Table 1: Summary of THC-O-Acetate Stability

| Condition | Observed Effect | Primary Degradation Products | Reference |

| Moisture/Humidity | Prone to hydrolysis, leading to the formation of a vinegar-like odor. | THC, Acetic Acid | [4][5] |

| Acidic pH | Expected to accelerate hydrolysis. | THC, Acetic Acid | Inferred from[2][6] |

| Basic pH | Expected to accelerate hydrolysis. | THC, Acetic Acid | Inferred from[2][6] |

| Elevated Temperature | Decomposes, especially at vaping temperatures, to form toxic ketene gas. | THC, Ketene | [7][8] |

| Light/UV Exposure | Likely to accelerate degradation. | Not specifically determined | Inferred from[9] |

Table 2: Shelf Life of Various THC-O-Acetate Products (Anecdotal)

| Product Type | Estimated Shelf Life | Reference |

| Distillate | 6 Months | [2] |

| Vape Cartridges | 1.5 Years | [2] |

| Tinctures | 2 Years | [2] |

| Gummies | 1.5 Years | [2] |

| Capsules | 2 Years | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments related to the analysis of THC-O-acetate and its degradation products, based on published literature.

Protocol 1: Synthesis of THC-O-Acetate for Reference Standards

This protocol is adapted from a study that synthesized THC-O-acetate for use as an analytical reference standard[10].

-

Materials:

-

Δ⁸-THC or Δ⁹-THC reference material (1 mg/mL)

-

Acetic anhydride (B1165640)

-

Nitrogen gas source

-

Heat block

-

Vortex mixer

-

-

Procedure:

-

Dry down a 10 µL aliquot of the THC reference material in a test tube to completion using a stream of nitrogen gas.

-

Add 50 µL of pyridine and 25 µL of acetic anhydride to the test tube.

-

Vortex the mixture.

-

Cap the test tube and incubate overnight in a heat block set at 70–75°C.

-

After incubation, dry down the sample under a stream of nitrogen.

-

Reconstitute the dried sample with 1 mL of methanol to obtain a 10 µg/mL standard of THC-O-acetate.

-

Protocol 2: Analysis of THC-O-Acetate by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on the GC-MS method described for the quantification of THC-O-acetates in commercial products[10].

-

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MS)

-

HP-5 MS column (30 m × 0.25 mm i.d. × 0.25 μm)

-

-

GC-MS Conditions:

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a linear velocity of 35 cm/s

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes

-

Ramp: 15°C/min to 300°C, hold for 2 minutes

-

-

MS Scan Range: m/z 40–550

-

Monitored Ions (m/z):

-

Δ⁸-THC-O-A: 231, 297, 356

-

Δ⁹-THC-O-A: 297, 231, 356

-

-

-

Sample Preparation:

-

Dilute samples containing THC-O-acetate in methanol to fall within the calibration range (e.g., 50–2,000 ng/mL).

-

Protocol 3: Forced Degradation Study (General Protocol)

This is a general protocol for conducting forced degradation studies, which can be adapted for THC-O-acetate[11].

-

Acidic Hydrolysis:

-

Dissolve THC-O-acetate in a suitable solvent (e.g., methanol or acetonitrile) and add 0.1 M hydrochloric acid.

-

Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Neutralize the solution and analyze by a stability-indicating method (e.g., HPLC-UV/MS).

-

-

Basic Hydrolysis:

-

Dissolve THC-O-acetate in a suitable solvent and add 0.1 M sodium hydroxide.

-

Incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Neutralize the solution and analyze.

-

-

Oxidative Degradation:

-

Dissolve THC-O-acetate in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).

-

Keep at room temperature for a defined period, protected from light.

-

Analyze the solution.

-

-

Thermal Degradation:

-

Store a solid sample of THC-O-acetate in a temperature-controlled oven (e.g., 80°C) for a defined period.

-

Dissolve the sample in a suitable solvent and analyze.

-

-

Photodegradation:

-

Expose a solution of THC-O-acetate to a controlled light source (e.g., ICH-compliant photostability chamber) for a defined duration.

-

Analyze the solution and compare it to a control sample stored in the dark.

-

Mandatory Visualization

The following diagrams illustrate the key degradation pathways and an example of an experimental workflow.

Caption: Degradation Pathways of THC-O-Acetate.

Caption: Forced Degradation Study Workflow.

Conclusion

The chemical stability of THC-O-acetate is a multifaceted issue with significant implications for its development as a pharmaceutical or consumer product. The primary degradation pathway is hydrolysis, leading to the formation of THC and acetic acid. Of particular concern is the thermal degradation of THC-O-acetate to produce toxic ketene gas, which poses a serious risk for inhaled products. While detailed quantitative stability data for THC-O-acetate is currently lacking in the scientific literature, the information available on analogous compounds and general principles of chemical stability provide a framework for understanding its behavior. Further research, including comprehensive forced degradation studies, is crucial to fully characterize the stability profile of THC-O-acetate and ensure its safe and effective use.

References

- 1. THC-O-Acetate: A Quest in Cannabinoid Chemistry - Cannabis Tech [cannabistech.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. biopharminternational.com [biopharminternational.com]

- 5. mdpi.com [mdpi.com]

- 6. pangea.stanford.edu [pangea.stanford.edu]

- 7. lcms.cz [lcms.cz]

- 8. THC-O-acetate - Wikipedia [en.wikipedia.org]

- 9. The stability of cannabis and its preparations on storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Past: A Technical Guide to the Historical Context of Tetrahydrocannabinol Acetate (THC-O-Acetate) Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrocannabinol acetate (B1210297) (THC-O-acetate) is a synthetic analog of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive constituent of cannabis. While it has recently garnered public attention, its origins trace back to mid-20th century military research. This technical guide provides an in-depth exploration of the historical context of THC-O-acetate research, focusing on its discovery, early synthesis, and preclinical evaluation. The information presented here is intended for researchers, scientists, and drug development professionals, offering a structured overview of the foundational, yet often obscure, scientific inquiries into this compound.

Early Research and Discovery: The Edgewood Arsenal Experiments (1949-1975)

The initial scientific investigation into THC-O-acetate was conducted by the U.S. Army Chemical Corps at Edgewood Arsenal in Maryland.[1][2] Between 1949 and 1975, as part of a broader program investigating potential non-lethal incapacitating agents, researchers explored the effects of various psychoactive compounds, including derivatives of THC.[1][2]

The primary animal model used for these studies was the dog, a common practice in cannabinoid research during that era.[3] The main observable endpoint was ataxia, a neurological sign characterized by a lack of voluntary coordination of muscle movements.[4][5]

Quantitative Data from Edgewood Arsenal Dog Studies

| Compound | Relative Potency (Ataxia in Dogs) | Reference |

| Δ⁹-Tetrahydrocannabinol (THC) | 1x | [6] |

| Tetrahydrocannabinol Acetate (THC-O-Acetate) | ~2x | [4][6] |

Experimental Protocols

Synthesis of this compound (Historical Context)

During the mid-20th century, the synthesis of THC-O-acetate was achieved through the acetylation of THC. This process typically involves the use of a reagent such as acetic anhydride.[4][7][8] While a specific, detailed protocol from the Edgewood Arsenal experiments is not publicly available, the general chemical principles are well-established. The reaction involves the conversion of the phenolic hydroxyl group of THC to its acetate ester.

A general representation of the synthesis workflow is as follows:

Animal Studies: Ataxia Assessment in Dogs (Historical Context)

The assessment of ataxia in dogs during the Edgewood Arsenal era was likely based on observational scoring of motor coordination. Modern veterinary neurology defines ataxia by characteristics such as a staggering or "drunken" gait, goose-stepping movements of the forelimbs, and a tendency to stumble or fall, particularly during complex movements like turning.[5] It is highly probable that the researchers at Edgewood Arsenal employed a similar qualitative or semi-quantitative scoring system to evaluate the incapacitating effects of THC-O-acetate and THC.

Modern methods for quantifying ataxia in dogs utilize sophisticated gait analysis systems that measure parameters like ground reaction forces, stride length, and their variability.[9][10][11][12] While these technologies were not available in the mid-20th century, the fundamental principles of observing and grading gait and balance disturbances would have been the basis of the historical assessments.

The following diagram illustrates a likely logical workflow for the animal experiments conducted at Edgewood Arsenal:

Historical Understanding of Cannabinoid Signaling

A crucial aspect of the historical context of THC-O-acetate research is the limited understanding of its mechanism of action at the time. The cannabinoid receptors, CB1 and CB2, which are the primary targets of THC and its analogs, were not discovered until the late 1980s and early 1990s.[3]

Therefore, the research conducted at Edgewood Arsenal was purely phenomenological, relying on the observation of physiological and behavioral effects without knowledge of the underlying molecular targets. The understanding of drug action during this period was not yet driven by receptor theory in the way it is today.

The following diagram illustrates the historical gap in understanding of cannabinoid signaling:

References

- 1. Deep Dive: Edgewood Arsenal Experiments! [veteransbenefitslawfirm.net]

- 2. Edgewood Arsenal human experiments - Wikipedia [en.wikipedia.org]

- 3. avma.org [avma.org]

- 4. THC-O-acetate - Wikipedia [en.wikipedia.org]

- 5. Ataxia – College of Veterinary Medicine [cvm.missouri.edu]

- 6. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. utah.gov [utah.gov]

- 8. US10569189B1 - Method for acetylation of cannabinoids - Google Patents [patents.google.com]

- 9. Frontiers | Quantification of phenobarbital-induced ataxia in dogs with idiopathic epilepsy [frontiersin.org]

- 10. Quantification of spinal ataxia in dogs with thoracolumbar spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of spinal ataxia in dogs with thoracolumbar spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Enhanced CNS Penetration of THC-O-Acetate: A Technical Examination of Lipophilicity and Blood-Brain Barrier Permeability

For Immediate Release

This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the lipophilicity and blood-brain barrier (BBB) permeability of Tetrahydrocannabinol-O-acetate (THC-O-acetate). As a synthetic analog of Δ⁹-THC, understanding its physicochemical properties is critical to elucidating its pharmacokinetic and pharmacodynamic profile.

Executive Summary

THC-O-acetate is widely reported to exhibit enhanced lipophilicity and consequently, greater permeability across the blood-brain barrier when compared to its parent compound, Δ⁹-THC. This is attributed to the addition of an acetate (B1210297) functional group, a common strategy in medicinal chemistry to create more lipophilic prodrugs. While direct, peer-reviewed quantitative data for THC-O-acetate's lipophilicity and BBB permeability are scarce, this guide synthesizes the available information, details the established experimental protocols for determining these parameters, and provides a comparative context with the well-characterized pharmacokinetics of Δ⁹-THC.

Lipophilicity: The Gateway to the Brain

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a key determinant of its ability to cross the highly lipophilic blood-brain barrier. It is commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD) at a specific pH.

While THC is already a highly lipophilic molecule, the acetylation process to form THC-O-acetate is understood to increase this property.[1][2] This enhanced lipophilicity is the primary driver for its increased potency, as it allows for more efficient passage into the central nervous system.

Table 1: Comparative Physicochemical Properties of Δ⁹-THC and Theoretical Properties of THC-O-acetate

| Compound | Molecular Formula | Molar Mass ( g/mol ) | LogP (Predicted/Reported for THC) | Key Structural Difference |

| Δ⁹-THC | C₂₁H₃₀O₂ | 314.47 | ~7.4 | Phenolic hydroxyl group |

| THC-O-acetate | C₂₃H₃₂O₃ | 356.50 | Predicted to be > 7.4 | Acetate ester group |

Blood-Brain Barrier Permeability

The blood-brain barrier is a formidable obstacle for most xenobiotics. For a compound to exert its effects on the central nervous system, it must efficiently cross this barrier. The increased lipophilicity of THC-O-acetate suggests a higher rate of passive diffusion across the BBB.[3][4]

THC-O-acetate functions as a prodrug; once it has crossed the BBB, it is metabolized by enzymes in the brain and other tissues, cleaving the acetate group to yield the pharmacologically active Δ⁹-THC.[2][5] This metabolic conversion within the CNS could lead to higher local concentrations of Δ⁹-THC than would be achieved by administering Δ⁹-THC itself.

Table 2: Brain Penetration Data for Δ⁹-THC and Expected Profile for THC-O-acetate

| Compound | Brain-to-Plasma Ratio (Animal Studies) | Primary Transport Mechanism | Notes |

| Δ⁹-THC | Variable, but significant brain uptake observed.[6] | Passive Diffusion | High lipophilicity facilitates entry.[6] |

| THC-O-acetate | Expected to be higher than Δ⁹-THC | Passive Diffusion | Enhanced lipophilicity is theorized to increase the rate and extent of BBB penetration.[2][3] |

Note: Specific brain-to-plasma ratio data for THC-O-acetate from controlled studies are not currently available in the scientific literature.

Experimental Protocols

Determining the lipophilicity and BBB permeability of a compound like THC-O-acetate involves a series of well-established in vitro and in vivo experimental protocols.

Determination of Lipophilicity (LogP/LogD)

The octanol-water partition coefficient (LogP) is the standard measure of lipophilicity.

Protocol: Shake Flask Method for LogP Determination

-

Preparation of Solutions: A standard solution of THC-O-acetate is prepared in a suitable solvent.

-

Partitioning: A known volume of the THC-O-acetate solution is added to a flask containing a mixture of n-octanol and water (or a buffer at a specific pH for LogD).

-

Equilibration: The flask is agitated (shaken) for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of THC-O-acetate in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Blood-Brain Barrier Permeability Assay

In vitro models of the BBB, such as the Transwell assay, are commonly used to assess the permeability of compounds.[9][10]

Protocol: In Vitro BBB Transwell Permeability Assay

-

Cell Culture: A co-culture of human brain microvascular endothelial cells and astrocytes is established on a semi-permeable membrane in a Transwell insert, mimicking the BBB.[9]

-

Model Validation: The integrity of the in vitro BBB model is confirmed by measuring the Trans-Endothelial Electrical Resistance (TEER).[9]

-

Compound Application: THC-O-acetate is added to the apical (blood) side of the Transwell.

-

Sampling: At various time points, samples are taken from the basolateral (brain) side.

-

Quantification: The concentration of THC-O-acetate in the basolateral samples is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11]

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

In Vivo Quantification of Brain Penetration

Animal models are used to determine the brain-to-plasma concentration ratio, providing a direct measure of BBB penetration.

Protocol: In Vivo Brain-to-Plasma Ratio Determination in Rodents

-

Compound Administration: A known dose of THC-O-acetate is administered to a cohort of rodents (e.g., rats or mice) via a relevant route (e.g., intravenous or intraperitoneal).

-

Sample Collection: At predetermined time points, blood samples are collected, and the animals are euthanized. The brains are then promptly harvested.

-

Tissue Homogenization: The brain tissue is homogenized to create a uniform sample.

-

Extraction: THC-O-acetate and its metabolites are extracted from the plasma and brain homogenate.

-

Quantification: The concentrations of the analytes in the plasma and brain extracts are determined using a validated analytical method like GC-MS or LC-MS/MS.[11][12]

-

Ratio Calculation: The brain-to-plasma concentration ratio is calculated for each time point.

Visualizations

The following diagrams illustrate key concepts related to the analysis and mechanism of action of THC-O-acetate.

Caption: Experimental workflow for assessing lipophilicity and BBB permeability.

Caption: Proposed mechanism of THC-O-acetate action in the CNS.

Conclusion

THC-O-acetate is a synthetic prodrug of Δ⁹-THC designed for enhanced central nervous system penetration. Its increased lipophilicity, a result of the addition of an acetate group, theoretically allows for more efficient crossing of the blood-brain barrier. While anecdotal and theoretical evidence strongly supports this, there is a notable absence of direct, quantitative, and peer-reviewed studies confirming the precise lipophilicity and BBB permeability of THC-O-acetate. The experimental protocols outlined in this guide provide a clear roadmap for researchers to generate this much-needed empirical data. Such studies will be invaluable for a comprehensive understanding of the pharmacology of this and other emerging synthetic cannabinoids.

References

- 1. THC-O-acetate - Wikipedia [en.wikipedia.org]

- 2. THCo vs THCa (2026 Comparison) [twentyonecannabis.com]

- 3. theedgetreatment.com [theedgetreatment.com]

- 4. THC-O: A New Cannabis Derivative. But Is It Safe? [headynj.com]

- 5. utah.gov [utah.gov]

- 6. Cannabinoids, Blood–Brain Barrier, and Brain Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endocannabinoids modulate human blood–brain barrier permeability in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. "Cannabinoid Acetate Analogs (Δ9-THC-O-A, Δ8-THC-O-A, and CBD-di-O-A) B" by Natalie Ortiz [scholarscompass.vcu.edu]

- 12. biorxiv.org [biorxiv.org]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of THC-O-Acetate in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Δ⁹-Tetrahydrocannabinol acetate (B1210297) (THC-O-acetate) is a synthetic analog of Δ⁹-tetrahydrocannabinol (THC). As an acetylated form of THC, it is reported to be a prodrug that is converted to THC in the body. The increasing interest in the pharmacological and toxicological effects of THC-O-acetate necessitates the development of sensitive and reliable analytical methods for its quantification in biological matrices. This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of THC-O-acetate in human plasma. The described method is based on established principles for the analysis of other cannabinoids in similar matrices.[1]

This protocol outlines a straightforward sample preparation procedure using protein precipitation followed by liquid-liquid extraction, coupled with a rapid and selective LC-MS/MS analysis. The method is designed to offer high sensitivity, specificity, and throughput, making it suitable for pharmacokinetic studies, clinical research, and forensic toxicology.

Experimental Protocols

Materials and Reagents

-

THC-O-acetate analytical standard

-

THC-O-acetate-d3 internal standard (IS)

-

LC-MS/MS grade acetonitrile (B52724), methanol, and ethyl acetate

-

Formic acid (≥98%)

-

Ultrapure water

-

Human plasma (K2EDTA)

Standard and Quality Control Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of THC-O-acetate and THC-O-acetate-d3 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the THC-O-acetate stock solution in a 50:50 methanol:water mixture to create calibration standards.

-

Internal Standard Working Solution: Prepare a 100 ng/mL working solution of THC-O-acetate-d3 in a 50:50 methanol:water mixture.

-

Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation Protocol

-

Pipette 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL THC-O-acetate-d3 internal standard working solution to all samples except for the blank.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Add 1 mL of ethyl acetate and vortex for 1 minute for liquid-liquid extraction.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (80:20 water:acetonitrile with 0.1% formic acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography

| Parameter | Condition |

| System | UHPLC System |

| Column | C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | 20% B to 95% B over 5 min, hold at 95% B for 2 min, return to 20% B and equilibrate for 3 min |

Mass Spectrometry

| Parameter | Condition |

| System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | Instrument Dependent |

Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| THC-O-acetate | 357.2 | 315.2 | 15 |

| THC-O-acetate | 357.2 | 193.1 | 25 |

| THC-O-acetate-d3 (IS) | 360.2 | 318.2 | 15 |

Data Presentation

Table 1: Proposed Quantitative Performance of the LC-MS/MS Method for THC-O-Acetate in Plasma

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% Bias) | ± 15% |

| Recovery | > 85% |

| Matrix Effect | Minimal (<15%) |

Mandatory Visualization

Caption: Experimental workflow for THC-O-acetate quantification.

Discussion

The proposed LC-MS/MS method provides a comprehensive framework for the quantification of THC-O-acetate in human plasma. The sample preparation strategy, combining protein precipitation and liquid-liquid extraction, is designed for effective removal of matrix interferences and high recovery of the analyte. The chromatographic conditions are optimized for a short run time while ensuring adequate separation from endogenous plasma components. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for any variability during sample preparation and analysis. The MRM transitions were selected based on the predicted fragmentation of THC-O-acetate, with the neutral loss of the acetate group being a primary fragmentation pathway. This method is anticipated to meet the rigorous requirements for regulated bioanalysis and can be adapted for various research and clinical applications. Further validation experiments should be conducted to confirm the performance characteristics outlined in this note.

References

Application Note: GC-MS Protocol for Identifying Impurities in THC-O-Acetate Synthesis

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Tetrahydrocannabinol-O-acetate (THC-O-acetate) is a synthetic analog of THC, produced through the chemical acetylation of THC, which is often derived from hemp-sourced CBD.[1][2][3] The synthesis involves reacting a THC isomer (typically Delta-8 or Delta-9-THC) with acetic anhydride (B1165640).[1][4][5] Due to the nature of this chemical synthesis and the frequent lack of regulatory oversight, the final product can contain various impurities. These may include unreacted starting materials, residual reagents, and synthesis byproducts.[1][3]

Impurity profiling is critical for ensuring the safety, quality, and consistency of THC-O-acetate products. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used analytical technique for the separation and identification of cannabinoids and related compounds.[6][7][8][9] This application note provides a detailed protocol for using GC-MS to identify potential impurities in THC-O-acetate samples.

2.0 Principle of the Method

The protocol employs Gas Chromatography (GC) to separate individual compounds from the sample matrix based on their volatility and affinity for a stationary phase within a capillary column. As each separated compound elutes from the GC column, it enters the Mass Spectrometer (MS). In the MS source, compounds are ionized, typically by Electron Ionization (EI), which causes them to fragment into characteristic, reproducible patterns. This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint" that can be used to identify the compound by comparing it to reference spectra in a database, such as the NIST or SWGDRUG libraries.[7][8][10]

3.0 Potential Impurities

The synthesis of THC-O-acetate from THC using acetic anhydride can lead to several potential impurities:

-

Unreacted Precursors: Incomplete acetylation can leave residual Delta-8-THC or Delta-9-THC in the final product.[4][6]

-

Synthesis Reagents: Residual acetic anhydride and its byproduct, acetic acid, may be present if not fully removed during purification.[5]

-

Cannabinoid Isomers & Degradants: The starting material may contain other cannabinoids like CBD, or degradation products like Cannabinol (CBN), which can carry through the process.[11]

-

Side-Reaction Products: Other cannabinoids present in the initial extract could also undergo acetylation, leading to compounds such as CBD-di-O-acetate.[6]

-

Thermal Degradants: When heated, cannabinoid acetates can break down and form ketene (B1206846) gas, a toxic compound.[4][12] While this is a major concern for inhaled products, analytical methods must also be designed to minimize thermal degradation in the GC inlet.

4.0 Experimental Protocol

4.1 Apparatus and Materials

-

Instrumentation: Gas Chromatograph with Mass Spectrometric Detector (GC-MS) and autosampler.

-

GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., HP-5MS, DB-5MS, or equivalent).

-

Consumables: 2 mL autosampler vials with caps, 10 mL volumetric flasks, precision micropipettes.

-

Solvents: HPLC-grade or higher Methanol, Ethyl Acetate, or Hexane.[8][13]

-

Reference Standards: Certified Reference Materials (CRMs) for Δ⁹-THC-O-acetate, Δ⁸-THC-O-acetate, Δ⁹-THC, Δ⁸-THC, and Cannabinol (CBN).

4.2 Sample Preparation

-

Accurately weigh approximately 10.0 mg of the THC-O-acetate oil or distillate into a 10 mL volumetric flask.

-

Dissolve and bring to volume with the chosen solvent (e.g., Methanol) to create a stock solution of 1.0 mg/mL. Vortex for 30 seconds to ensure complete dissolution.

-

Perform a 1:100 serial dilution by transferring 100 µL of the stock solution into a 10 mL volumetric flask and bringing it to volume with the solvent. This yields a final working concentration of 10 µg/mL.

-

Vortex the working solution for 30 seconds.

-

Transfer the final solution to a 2 mL autosampler vial for analysis.

4.3 GC-MS Instrumental Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Mode | Split (20:1 ratio) |

| Injection Volume | 1.0 µL |

| Inlet Temperature | 270 °C |

| Carrier Gas | Helium, Constant Flow |

| Flow Rate | 1.2 mL/min |

| Oven Program | - Initial Temp: 150 °C, hold for 1 min |

| - Ramp: 15 °C/min to 300 °C | |

| - Hold: Hold at 300 °C for 5 min | |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Mass Scan Range | 40 - 550 m/z |

| Solvent Delay | 3.0 min |

4.4 Data Analysis and Identification

-

Following data acquisition, integrate the peaks in the Total Ion Chromatogram (TIC). The major peak should correspond to THC-O-acetate.

-

Obtain the mass spectrum for the main THC-O-acetate peak. Confirm its identity by matching against a reference standard or library spectrum. The molecular ion (M⁺) should be observed at m/z 356.5, with a key fragment at m/z 314.5 (loss of ketene).

-

Identify all minor peaks in the chromatogram that are above the established limit of detection.

-

For each minor peak, compare its mass spectrum against a spectral library (e.g., NIST, SWGDRUG) for tentative identification.[7][8]

-

To confirm the identity of an impurity, analyze the corresponding Certified Reference Material using the same method and verify that both the retention time and mass spectrum match.

5.0 Quantitative Data Summary

The following table summarizes the expected mass spectrometric data for THC-O-acetate and common impurities. Retention times are relative and must be confirmed experimentally.

| Compound Name | Abbreviation | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |

| Δ⁹-THC-O-acetate | Δ⁹-THC-O-A | 356.50 | 356 , 314, 299, 271, 231 |

| Δ⁸-THC-O-acetate | Δ⁸-THC-O-A | 356.50 | 356 , 314, 299, 271, 231 |

| Δ⁹-Tetrahydrocannabinol | Δ⁹-THC | 314.47 | 314 , 299, 271, 258, 231 |

| Δ⁸-Tetrahydrocannabinol | Δ⁸-THC | 314.47 | 314 , 299, 271, 246, 231 |

| Cannabinol | CBN | 310.43 | 310 , 295, 231, 223 |

| Cannabidiol | CBD | 314.47 | 314 , 299, 246, 231 |

| Acetic Anhydride | - | 102.09 | 87, 61, 43 |

Bold indicates the molecular ion (M⁺) or a primary fragment.

6.0 Workflow Visualization

The logical flow of the analytical process is outlined in the diagram below.

Caption: Experimental workflow for GC-MS impurity analysis.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. THC-O Acetate: Everything You Need to Know About THCOa Safety, Purity, and Effects [acslab.com]

- 3. THC-O Acetate: Understanding the Synthetic Cannabinoid – Legal Loopholes, History, and Safety — Canthropologist - Weed Should Taste Good [canthropologist.com]

- 4. utah.gov [utah.gov]

- 5. US10569189B1 - Method for acetylation of cannabinoids - Google Patents [patents.google.com]

- 6. "Cannabinoid Acetate Analogs (Δ9-THC-O-A, Δ8-THC-O-A, and CBD-di-O-A) B" by Natalie Ortiz [scholarscompass.vcu.edu]

- 7. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]

- 11. cannabissciencetech.com [cannabissciencetech.com]

- 12. THC-O-acetate - Wikipedia [en.wikipedia.org]

- 13. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Development and Validation of an Analytical Method for Tetrahydrocannabinol Acetate (THC-O)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrahydrocannabinol acetate (B1210297) (THC-O) is a semi-synthetic analog of tetrahydrocannabinol (THC).[1] Unlike naturally occurring cannabinoids, THC-O is produced through a chemical process involving acetic anhydride.[2][3] The increasing prevalence of THC-O in consumer products necessitates robust and validated analytical methods to ensure product safety, regulatory compliance, and accurate dosage.[2] This document outlines a detailed protocol for the development and validation of a quantitative method for THC-O using High-Performance Liquid Chromatography with UV detection (HPLC-UV), guided by the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]

1.0 Instrumentation and Reagents

-

Instrumentation:

-

HPLC system with a UV/Vis or Diode Array Detector (DAD)

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Centrifuge

-

Sonicator

-

Volumetric flasks and pipettes

-

-

Chromatographic Column:

-

Reagents and Standards:

-

Certified reference material (CRM) of THC-O acetate

-

HPLC-grade acetonitrile, methanol (B129727), and water

-

Reagent-grade phosphoric acid or ammonium (B1175870) formate (B1220265) for mobile phase modification[6][8]

-

2.0 Experimental Protocols

2.1 Preparation of Standard Solutions

-

Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a suitable amount of THC-O acetate CRM and dissolve it in a volumetric flask with methanol or acetonitrile.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase to achieve a desired concentration range (e.g., 0.1 µg/mL to 50 µg/mL).[9]

2.2 Sample Preparation Protocol (Example for Oil Matrix)

-

Accurately weigh approximately 1g of the homogenized oil sample into a centrifuge tube.[10]

-

Add a known volume of solvent (e.g., 10 mL of isopropyl alcohol or methanol).[10][11]

-

Vortex the mixture thoroughly for at least 30 seconds to ensure dissolution.[6]

-

Sonicate for 15-20 minutes to facilitate extraction.[6]

-

Centrifuge the sample at ≥ 3000 x g for 5-15 minutes to pellet any insoluble material.[6][10]

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[6]

-

If necessary, perform further dilutions with the mobile phase to bring the analyte concentration within the calibration range.[11]

2.3 Chromatographic Conditions (Example Method)

An isocratic HPLC-UV method is often suitable for the quantification of cannabinoids.[12][13]

-

Mobile Phase: Acetonitrile and water (e.g., 75:25 v/v).[7][12] The aqueous phase can be acidified with phosphoric acid to improve peak shape.[14]

-

Injection Volume: 20 µL[6]

2.4 Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R1) guidelines.[4][15]

-

Specificity: Analyze a blank matrix (placebo) and a sample spiked with THC-O to ensure that there are no interfering peaks from the matrix at the retention time of the analyte.

-

Linearity: Inject the prepared calibration standards in triplicate across the desired range. Plot the peak area against the concentration and perform a linear regression analysis.[5]

-

Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.[5]

-

Accuracy (Recovery): Analyze samples of a known concentration (e.g., low, medium, and high QC samples) and calculate the percentage recovery. This can be done by spiking a blank matrix with a known amount of THC-O.[4]

-

Precision:

-

Repeatability (Intra-assay precision): Analyze at least six replicates of a sample at the same concentration on the same day, by the same analyst.

-

Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment to assess the method's ruggedness.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

3.0 Data Presentation: Summary of Validation Parameters

The following tables should be used to summarize the quantitative data obtained during method validation.

Table 1: Linearity and Range

| Parameter | Acceptance Criteria | Result |

|---|---|---|

| Concentration Range | - | e.g., 0.1 - 50 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| y-intercept | Close to zero | |

Table 2: Accuracy (Recovery)

| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) | % RSD | Acceptance Criteria |

|---|---|---|---|---|

| Low QC | e.g., 0.5 | 80 - 120% | ||

| Mid QC | e.g., 10 | 80 - 120% |

| High QC | e.g., 40 | | | 80 - 120% |

Table 3: Precision

| Precision Type | Concentration (µg/mL) | Mean Peak Area | % RSD | Acceptance Criteria |

|---|---|---|---|---|

| Repeatability (n=6) | Mid QC | ≤ 2% |

| Intermediate (n=6) | Mid QC | | | ≤ 3% |

Table 4: LOD & LOQ

| Parameter | Method | Result (µg/mL) |

|---|---|---|